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Compound of Interest

Compound Name: Linagliptin dimer

Cat. No.: B8820746 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

a prominent linagliptin dimer, a critical impurity in the manufacturing and stability testing of the

parent drug. This document collates available Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) data, presents detailed experimental protocols, and

visualizes the dimer's formation pathway.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for the linagliptin
dimer, often identified as "Linagliptin Dimer Impurity 2" or "Linagliptin Methyldimer".

Table 1: General Properties of Linagliptin Dimer

Property Value Reference

Molecular Formula C₅₀H₅₆N₁₆O₄ [1]

Molecular Weight 945.08 g/mol [1]

Appearance Off-white to pale yellow solid [1]

Table 2: Mass Spectrometry Data
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Technique Ion m/z Reference

ESI-MS [M+H]⁺ 957.3 [2]

Table 3: ¹H-NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity /
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment Reference

8.00 t 2H Aromatic [2]

7.87 dd 2H Aromatic [2]

7.75 m 2H Aromatic [2]

7.51 m 2H Aromatic [2]

5.52 m 4H -CH₂- [2]

4.83 m 4H -CH₂- [2]

3.63 m 2H -CH- [2]

3.63 - 3.21 m 8H -CH₂- [2]

3.52 s 3H -CH₃ [2]

3.49 s 3H -CH₃ [2]

3.42 m 2H -CH- [2]

3.21 m 2H -CH₂- [2]

2.86 s 3H -CH₃ [2]

2.04 - 1.59 m 4H -CH₂- [2]

1.90 - 1.73 m 4H -CH₂- [2]

1.76 t 3H -CH₃ [2]

1.70 t 3H -CH₃ [2]
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Table 4: ¹³C-NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Reference

168.70, 168.48, 161.19, 160.84, 155.95, 155.86,

154.47, 154.39, 151.94, 151.88, 150.16, 149.97,

147.97, 147.92, 133.80, 133.41, 129.18, 128.90,

127.37, 126.84, 124.95, 124.16, 123.22, 122.65,

104.76, 104.63, 81.64, 81.51, 73.37, 73.16,

55.54, 53.64, 53.50, 50.77, 46.44, 46.36, 43.27,

35.84, 35.77, 31.56, 30.98, 29.92, 29.87, 29.32,

23.49, 22.72, 21.83, 3.76

[2]

Table 5: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)
Functional Group
Assignment

Reference

~3243

Amide N-H stretching

(observed in a related dimer-

like impurity)

[3]

Note: A complete IR spectrum for this specific dimer is not readily available in the reviewed

literature. The provided data point is from a structurally similar compound and is indicative of a

key functional group.

Experimental Protocols
The following sections detail the methodologies for the spectroscopic analysis of the linagliptin
dimer, compiled from various sources.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-

ToF) or a single quadrupole detector mass spectrometer, is typically employed.[3][4]
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Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard method for

analyzing linagliptin and its impurities.[4][5]

Sample Preparation: The linagliptin dimer, either isolated from forced degradation studies or

synthesized as a reference standard, is dissolved in a suitable solvent compatible with the LC-

MS system, such as a mixture of acetonitrile and water or methanol.[5]

Chromatographic Separation (LC-MS):

Column: A C18 reversed-phase column is commonly used.[5]

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1%

formic acid in water) and an organic solvent (e.g., acetonitrile) is typical.[5]

Flow Rate: A flow rate in the range of 0.5 - 1.0 mL/min is generally applied.[5]

Mass Spectrometer Parameters (Example):

Capillary Voltage: 1.0 kV[4]

Source Temperature: 120 °C[4]

Desolvation Gas (Nitrogen) Flow: 800 L/Hr[4]

Desolvation Temperature: 350 °C[4]

Cone Gas (Nitrogen) Flow: 50 L/Hr[4]

Cone Voltage: 30 V[4]

Scan Range: m/z 100-1200[4]

For structural elucidation, tandem mass spectrometry (MS/MS) is crucial. The precursor ion of

the dimer is selected and fragmented to produce a characteristic fragmentation pattern that

helps confirm the structure.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for detailed

structural analysis.[2]

Sample Preparation: The purified linagliptin dimer sample is dissolved in a deuterated

solvent. Chloroform-d (CDCl₃) has been used to acquire the data presented in this guide.[2]

¹H-NMR Spectroscopy:

Spectrometer Frequency: 400 MHz[2]

Solvent: CDCl₃[2]

Reference: Tetramethylsilane (TMS) at 0 ppm.

Data Acquisition: Standard proton NMR acquisition parameters are used.

¹³C-NMR Spectroscopy:

Spectrometer Frequency: 100 MHz[2]

Solvent: CDCl₃[2]

Reference: CDCl₃ at 77.16 ppm.

Data Acquisition: Standard carbon-13 NMR acquisition with proton decoupling.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrophotometer is used.[3]

Sample Preparation: The solid sample of the linagliptin dimer can be prepared as a

potassium bromide (KBr) pellet or analyzed using an attenuated total reflectance (ATR)

accessory.[3]

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

Formation Pathway of Linagliptin Dimer
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The primary formation pathway for the linagliptin dimer is through an acid-catalyzed aza-

enolization process.[1][4] This mechanism is particularly relevant during forced degradation

studies under acidic conditions.[4]

Reactants Acid-Catalyzed Reaction Product

Linagliptin Molecule 1 Aza-Enolization
Acid (H⁺)

Linagliptin Molecule 2

Nucleophilic Attack

Reactive Intermediate

Linagliptin Dimer

Click to download full resolution via product page

Caption: Acid-catalyzed formation of the linagliptin dimer.

The following diagram illustrates the general workflow for the identification and characterization

of the linagliptin dimer.
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Forced Degradation of Linagliptin
(e.g., Acid Hydrolysis)

Isolation & Purification
(e.g., HPLC)

Structural Elucidation

Mass Spectrometry (MS, MS/MS) NMR Spectroscopy
(¹H, ¹³C) Infrared (IR) Spectroscopy
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Caption: Workflow for linagliptin dimer characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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